LXS-196 HCl -

LXS-196 HCl

Catalog Number: EVT-1535036
CAS Number:
Molecular Formula: C22H25Cl2F3N8O
Molecular Weight: 544.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LXS-196 is a potent and orally active protein kinase C inhibitor for the treatment of uveal melanoma. Upon oral administration, protein kinase C inhibitor LXS196 binds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.
Overview

LXS-196 Hydrochloride is a potent and selective inhibitor of protein kinase C, specifically designed for therapeutic applications in oncology. This compound has garnered attention for its potential in treating various cancers, particularly those associated with the activation of protein kinase C pathways. The compound is characterized by its improved pharmacological properties compared to earlier inhibitors, making it a subject of ongoing clinical research.

Source

LXS-196 Hydrochloride is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of protein kinase C inhibitors. It has been synthesized and evaluated in preclinical and clinical studies, demonstrating significant anti-tumor activity in various cancer models.

Classification

LXS-196 Hydrochloride belongs to the class of small molecule inhibitors targeting protein kinases. Specifically, it inhibits the activity of protein kinase C, which plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.

Synthesis Analysis

Methods

The synthesis of LXS-196 Hydrochloride involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical reactions.
  2. Reactions: Key reactions include amide coupling, alkylation, and cyclization processes that form the core structure of the compound.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate LXS-196 Hydrochloride in high purity.

Technical Details

The synthesis may employ advanced techniques such as high-performance liquid chromatography for monitoring reaction progress and ensuring purity at each stage. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

LXS-196 Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule is critical for its interaction with protein kinase C.

Data

Chemical Reactions Analysis

Reactions

LXS-196 Hydrochloride undergoes various chemical reactions that are essential for its mechanism of action. These include:

  1. Binding Reactions: The compound binds to specific sites on protein kinase C, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies indicate that LXS-196 may be metabolized through liver enzymes, affecting its pharmacokinetics.

Technical Details

The interactions between LXS-196 Hydrochloride and protein kinase C can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics.

Mechanism of Action

Process

LXS-196 Hydrochloride exerts its therapeutic effects primarily through the inhibition of protein kinase C signaling pathways. By blocking these pathways, LXS-196 disrupts cellular processes that lead to tumor growth and survival.

Data

In clinical trials, the modulation of downstream targets affected by protein kinase C inhibition has been assessed through biomarker analysis in tumor biopsies. This includes measuring levels of phosphorylated substrates that indicate pathway activation or inhibition.

Physical and Chemical Properties Analysis

Physical Properties

LXS-196 Hydrochloride typically exhibits properties such as:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in common organic solvents; specific solubility data should be referenced from material safety data sheets or technical specifications.

Chemical Properties

Chemical stability under physiological conditions is crucial for therapeutic applications. Data on pH stability, thermal stability, and reactivity with other compounds should be evaluated through rigorous testing protocols.

Applications

LXS-196 Hydrochloride is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It shows promise in treating cancers associated with aberrant protein kinase C activity.
  2. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profile in patients with various malignancies.
Introduction to LXS-196 (Darovasertib) and Its Therapeutic Context

Uveal Melanoma: Epidemiology, Genetic Landscape, and Clinical Challenges

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a mean age-adjusted incidence of 4.3 per million people in the United States, translating to approximately 7,095 new cases annually [7]. Despite effective local control (e.g., brachytherapy achieving >95% local control), up to 50% of patients develop hematogenous metastases, predominantly in the liver (95% of metastatic cases) [2] [3]. The prognosis for metastatic UM (MUM) is dismal, with a median overall survival (OS) of 10–12 months and a 1-year OS rate of just 43% [3] [7]. This poor outlook stems from MUM’s resistance to conventional therapies:

  • Chemotherapy: Minimal efficacy, with no standardized regimens [3].
  • Immunotherapy: Anti-PD-1 monotherapy shows a response rate of 3.6%; combination ipilimumab/nivolumab improves this only to 15–18% [2] [7].
  • Tebentafusp: While FDA-approved for HLA-A*02:01-positive patients (45% of the population), it yields a 9% response rate and 9.9-month duration of response [2] [7].

Table 1: Genetic and Clinical Features of Uveal Melanoma

FeatureUveal MelanomaCutaneous Melanoma
Primary Driver MutationsGNAQ/GNA11 (90%)BRAF/NRAS (80%)
Metastasis Rate40–50%20–25%
Common Metastatic SiteLiver (95%)Lymph nodes, lung, brain
1-Year mOS (Metastatic)43%55–80% (immunotherapy era)
FDA-Approved Therapies (Metastatic)Tebentafusp (HLA-restricted)Multiple (BRAF/MEK inhibitors, immunotherapies)

Role of GNAQ/GNA11 Mutations in Oncogenic Signaling

The genetic landscape of UM is defined by mutually exclusive activating mutations in GNAQ (Guanine Nucleotide-Binding Protein Alpha-Q) or GNA11 (Guanine Nucleotide-Binding Protein Alpha-11), occurring in >90% of cases [1] [7]. These genes encode α-subunits of Gq proteins coupled to G-protein-coupled receptors (GPCRs). Oncogenic mutations (e.g., Q209L, R183C) disable intrinsic GTPase activity, leading to constitutive activation of downstream effectors [7]. Key consequences include:

  • DAG/IP3 Accumulation: Constitutively active Gqα stimulates phospholipase Cβ (PLCβ), cleaving phosphatidylinositol diphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3) [1] [6].
  • Calcium Release: IP3 triggers calcium release from endoplasmic reticulum stores.
  • PKC Activation: DAG and calcium synergistically activate classical PKC isoforms (α, β), while novel isoforms (δ, ε, θ) require only DAG [6] [9].This signaling cascade culminates in uncontrolled proliferation, survival, and metastasis via RASGRP3-mediated MAPK/ERK pathway activation [2] [7].

Protein Kinase C as a Therapeutic Target in UM

Protein Kinase C comprises 12 serine/threonine kinase isoforms divided into three subfamilies based on cofactor requirements:

  • Classical (cPKC: α, βI, βII, γ): Activated by DAG and calcium.
  • Novel (nPKC: δ, ε, η, θ): Activated by DAG only.
  • Atypical (aPKC: ζ, ι): Insensitive to DAG/calcium [1] [6].In UM, nPKC isoforms (particularly δ and ε) are critical downstream effectors of GNAQ/GNA11. RNAi knockdown of PKCδ/ε reduces MEK/ERK phosphorylation in GNAQ-mutant cell lines, confirming their role in oncogenic signaling [2] [7]. Early PKC inhibitors like sotrastaurin (AEB071) demonstrated target engagement but limited efficacy (3% ORR) due to:
  • Broad Isoform Inhibition: Sotrastaurin targets cPKC and nPKC, causing dose-limiting GI toxicity [2] [7].
  • Insufficient Pathway Suppression: PKC inhibition alone induces cell cycle arrest but not apoptosis in UM cells, necessitating combinations [2].

Table 2: PKC Isoforms in Uveal Melanoma Pathobiology

PKC ClassIsoformsRole in UM SignalingSensitivity to LXS196
Classical (cPKC)α, βVascular tone regulation (toxic when inhibited)High (IC₅₀: 1.9 nM for α)
Novel (nPKC)δ, ε, θCritical for MEK/ERK activation; δ/ε knockdown inhibits proliferationHigh (IC₅₀: 0.4 nM for θ)
Atypical (aPKC)ζ, ιNot directly linked to Gq signalingLow

Rationale for Developing LXS-196 HCl as a Pan-PKC Inhibitor

LXS-196 HCl (Darovasertib) emerged as a second-generation PKC inhibitor designed to overcome limitations of first-generation agents. Its development rationale includes:

  • Pan-PKC Inhibition with Selectivity: Darovasertib potently inhibits cPKC (IC₅₀: 1.9 nM for PKCα) and nPKC (IC₅₀: 0.4 nM for PKCθ) with >100-fold selectivity over 98% of 289 kinases tested, minimizing off-target toxicity [6] [9].
  • Optimized Pharmaceutical Properties: Preclinical studies showed tumor regression in UM xenograft models (92.1 cell line) at doses below the maximum tolerated dose (MTD), contrasting with sotrastaurin’s tumor stasis effect [3] [6].
  • Biomarker-Driven Applicability: With GNAQ/GNA11 mutations detectable in circulating tumor DNA (ctDNA) via liquid biopsy (e.g., Guardant360®), patient selection is feasible [8].
  • Combination Potential: Synergy with MEK inhibitors (binimetinib) or c-MET inhibitors (crizotinib) addresses compensatory pathway activation (e.g., via MET receptor in liver metastases) [2] [7].

Table 3: Preclinical and Early Clinical Profile of LXS196 (Darovasertib)

ParameterSotrastaurin (AEB071)Darovasertib (LXS196)
PKC Isoform TargetsPan-cPKC/nPKCPan-cPKC/nPKC with higher selectivity
Cellular PotencyModerate (UM cell lines)High (IC₅₀ <5 nM for key isoforms)
Xenograft ResponseTumor stasisTumor regression
Phase I ORR (Monotherapy)3%11.1% at RP2D (300 mg BID)
Phase I DCR50%78%

Properties

Product Name

LXS-196 HCl

IUPAC Name

3-Amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide dihydrochloride

Molecular Formula

C22H25Cl2F3N8O

Molecular Weight

544.15

InChI

InChI=1S/C22H23F3N8O.2ClH/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16;;/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34);2*1H

InChI Key

HEACNZAVEISRMY-UHFFFAOYSA-N

SMILES

O=C(NC1=NC=CC=C1N2CCC(N)(CC2)C)C3=NC(C4=NC=CC=C4C(F)(F)F)=CN=C3N.[H]Cl.[H]Cl

Solubility

Soluble in DMSO

Synonyms

NVP-LXS196; NVPLXS196; NVP LXS196; LXS196; LXS-196; LXS 196

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.